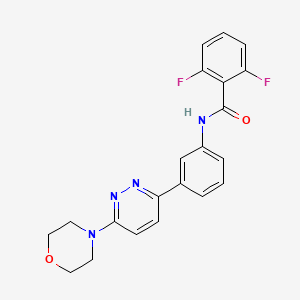
2,6-ジフルオロ-N-(3-(6-モルホリノピリダジン-3-イル)フェニル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzamide ring, and a morpholinopyridazinyl group attached to the phenyl ring
科学的研究の応用
2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound is studied for its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved by reacting 3-chloropyridazine with morpholine under reflux conditions to form 3-(6-morpholinopyridazin-3-yl)chloride.
Coupling with 2,6-Difluorobenzoic Acid: The next step involves the coupling of the pyridazinyl intermediate with 2,6-difluorobenzoic acid. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of 2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the morpholinopyridazinyl group.
Coupling Reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the morpholinopyridazinyl moiety.
作用機序
The mechanism of action of 2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzamide ring can enhance binding affinity and selectivity by forming strong interactions with the target. The morpholinopyridazinyl group can modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
類似化合物との比較
Similar Compounds
2,6-difluoro-N-(3-(4-morpholinopyridazin-3-yl)phenyl)benzamide: Similar structure but with a different substitution pattern on the pyridazinyl group.
2,6-difluoro-N-(3-(6-piperidinopyridazin-3-yl)phenyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological and chemical properties. The presence of the morpholinopyridazinyl group can enhance its interactions with certain molecular targets, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
2,6-difluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2/c22-16-5-2-6-17(23)20(16)21(28)24-15-4-1-3-14(13-15)18-7-8-19(26-25-18)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAOQPZMXFAXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)
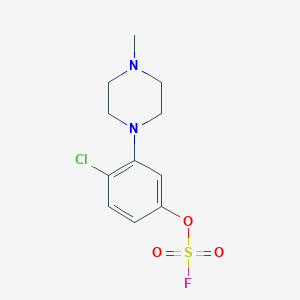
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
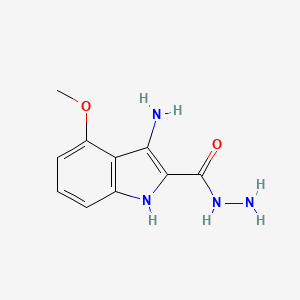

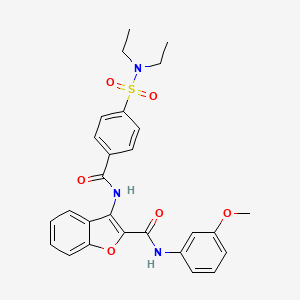
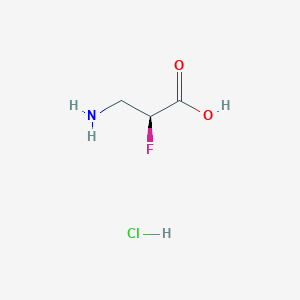
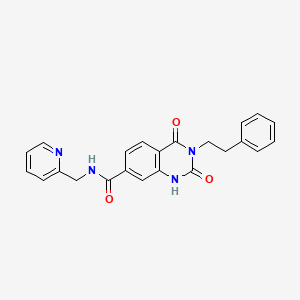
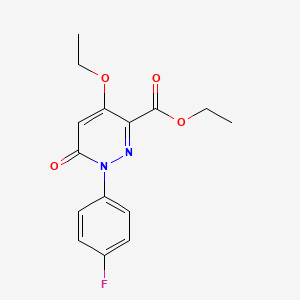
![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate](/img/structure/B2401766.png)

![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2401772.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2401773.png)
![Tert-butyl 3-[2-(but-2-ynoylamino)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2401774.png)
